Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene
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Overview
Description
Spiro[bicyclo[420]octane-7,3’-pyrrolidine]-1,3,5-triene is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclic octane ring fused with a pyrrolidine ring, creating a rigid and intricate molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene typically involves multi-step organic reactions. One common method includes the reaction of 3’,3’-Dichlorospiro[1,3-dioxolane-2,7’-tricyclo[4.2.0.02,4]octane] with methyl lithium (MeLi) in the presence of 1,3-diphenylisobenzofuran (DBI) as a trapping reagent under a nitrogen atmosphere at approximately 0°C. This reaction proceeds at room temperature for several hours, resulting in the formation of cyclo adduct isomers .
Industrial Production Methods
While specific industrial production methods for spiro[bicyclo[42This approach enables the assembly of complex molecules in one pot through a sequence of catalytic steps, reducing waste and saving time .
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials with specific stereochemical characteristics.
Mechanism of Action
The mechanism by which spiro[bicyclo[4.2.0]octane-7,3’-pyrrolidine]-1,3,5-triene exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure imparts rigidity and specific spatial orientation, allowing the compound to interact with biological macromolecules in a unique manner. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[4.2.0]octane-7,3’-chromane]-1(6),2,4-trien-4’-one: A similar spirocyclic compound with a chromane ring instead of a pyrrolidine ring.
Spiro[bicyclo[3.2.2]octatriene-cored triptycene]: Another spirocyclic compound with a different core structure.
Uniqueness
Spiro[bicyclo[420]octane-7,3’-pyrrolidine]-1,3,5-triene is unique due to its specific combination of a bicyclic octane ring and a pyrrolidine ring, which imparts distinct stereochemical and biological properties
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
spiro[bicyclo[4.2.0]octa-1,3,5-triene-7,3'-pyrrolidine] |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-11(10)5-6-12-8-11/h1-4,12H,5-8H2 |
InChI Key |
OHLUCRDUTNQEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC3=CC=CC=C23 |
Origin of Product |
United States |
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